molecular formula C17H26N2O4S B4021095 4,4'-[3-(phenylsulfonyl)-1,2-propanediyl]dimorpholine CAS No. 32133-86-1

4,4'-[3-(phenylsulfonyl)-1,2-propanediyl]dimorpholine

Cat. No. B4021095
CAS RN: 32133-86-1
M. Wt: 354.5 g/mol
InChI Key: MWJFXHDCFAQLLN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related sulfonamide compounds typically involves substitution reactions and can be achieved through various chemical routes. For instance, the reaction of bis(methylsulfonyl)diazomethane with N-(1-Phenylvinyl)morpholines in chloroform at room temperature leads to the formation of similar dimorpholine derivatives through a process that likely involves dipolar intermediate stages and vinyl diazonium salts as intermediates (Schöllkopf, Wiskott, & Riedel, 1975).

Molecular Structure Analysis

The molecular structure of 4,4'-[3-(Phenylsulfonyl)-1,2-propanediyl]dimorpholine derivatives showcases a complex arrangement of atoms, often characterized by spectroscopic methods. For example, the structure of related compounds has been elucidated using X-ray excited optical luminescence (XEOL) and X-ray absorption near edge structure (XANES) spectroscopy, indicating the significant role of sulfur functional groups in their luminescence properties (Zhang et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving compounds similar to 4,4'-[3-(Phenylsulfonyl)-1,2-propanediyl]dimorpholine include cascade halosulfonylation reactions, which are efficient for synthesizing densely functionalized heterocycles from readily accessible arylsulfonyl hydrazides (Zhu et al., 2016). These reactions demonstrate the compound's reactivity and potential for complex molecular synthesis.

Physical Properties Analysis

The physical properties of sulfonamide compounds, including those similar to 4,4'-[3-(Phenylsulfonyl)-1,2-propanediyl]dimorpholine, are often determined by their molecular structure. These properties can include solubility, melting point, and crystal structure, which are crucial for their application in various fields. However, specific data on the physical properties of this compound were not found in the cited research, indicating a gap in the literature.

Chemical Properties Analysis

The chemical properties of 4,4'-[3-(Phenylsulfonyl)-1,2-propanediyl]dimorpholine are closely linked to its molecular structure and functional groups. Sulfonamide compounds exhibit a range of chemical behaviors, including interaction with microbial strains, showcasing their antimicrobial activity. For instance, the modulating activity of 4-(Phenylsulfonyl) morpholine has been investigated against various microorganisms, demonstrating its potential in combating multi-resistant strains (Oliveira et al., 2015).

properties

IUPAC Name

4-[3-(benzenesulfonyl)-2-morpholin-4-ylpropyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S/c20-24(21,17-4-2-1-3-5-17)15-16(19-8-12-23-13-9-19)14-18-6-10-22-11-7-18/h1-5,16H,6-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJFXHDCFAQLLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(CS(=O)(=O)C2=CC=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401210953
Record name Morpholine, 4,4′-[[(phenylsulfonyl)methyl]ethylene]di-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401210953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Morpholine, 4,4'-[[(phenylsulfonyl)methyl]ethylene]di-

CAS RN

32133-86-1
Record name Morpholine, 4,4′-[[(phenylsulfonyl)methyl]ethylene]di-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32133-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morpholine, 4,4′-[[(phenylsulfonyl)methyl]ethylene]di-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401210953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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